
1-(2-adamantyl)-4-sec-butylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-adamantyl)-4-sec-butylpiperazine (AdBuP) is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a piperazine derivative that has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
作用机制
The mechanism of action of 1-(2-adamantyl)-4-sec-butylpiperazine is not fully understood, but it is thought to act primarily as a dopamine receptor agonist. It has been found to have a high affinity for the D2 dopamine receptor, which is involved in a range of physiological and behavioral processes. This compound may also interact with other neurotransmitter systems, such as the serotonin and norepinephrine systems.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to increased locomotor activity and other behavioral effects. This compound has also been found to have effects on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, this compound has been found to have effects on the immune system, although the exact mechanisms of these effects are not yet fully understood.
实验室实验的优点和局限性
One of the main advantages of 1-(2-adamantyl)-4-sec-butylpiperazine for lab experiments is its ability to selectively activate dopamine receptors. This allows researchers to study the effects of dopamine activation on behavior and cognition, without the confounding effects of other neurotransmitter systems. Additionally, this compound has a relatively long half-life, which allows for longer experiments and more precise dosing. However, there are also some limitations to the use of this compound in lab experiments. For example, its high affinity for the D2 dopamine receptor means that it may not be selective for this receptor subtype, and may also activate other dopamine receptors at higher doses.
未来方向
There are a number of potential future directions for research on 1-(2-adamantyl)-4-sec-butylpiperazine. One area of interest is in the study of addiction and drug abuse, where this compound may have potential as a therapeutic agent. Additionally, this compound may have applications in the study of neurological disorders such as Parkinson's disease, where it may be able to activate dopamine receptors in a more targeted way than current treatments. Other potential future directions include the study of the immune system effects of this compound, as well as the development of more selective dopamine receptor agonists based on the structure of this compound.
合成方法
The synthesis of 1-(2-adamantyl)-4-sec-butylpiperazine involves the reaction of 2-adamantanone with sec-butylamine and formaldehyde. This reaction produces a mixture of products, which can be separated using chromatography to isolate this compound. The yield of this compound from this synthesis method is typically around 50%, making it a relatively efficient process.
科学研究应用
1-(2-adamantyl)-4-sec-butylpiperazine has been found to have a range of potential applications in scientific research. One of the main uses of this compound is as a dopamine receptor agonist. This means that it can activate dopamine receptors in the brain, which can have a range of effects on behavior and cognition. This compound has also been found to have potential uses in the study of addiction and drug abuse, as well as in the treatment of neurological disorders such as Parkinson's disease.
属性
IUPAC Name |
1-(2-adamantyl)-4-butan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2/c1-3-13(2)19-4-6-20(7-5-19)18-16-9-14-8-15(11-16)12-17(18)10-14/h13-18H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVMORHXRGELLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)C2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5212457.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(2-furyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5212468.png)
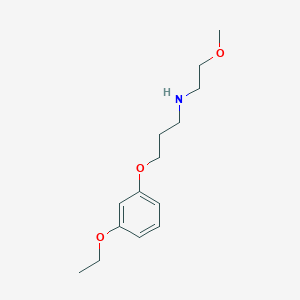
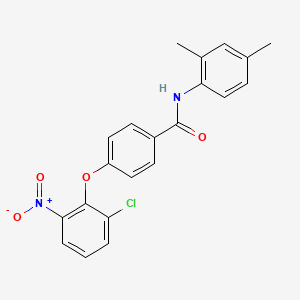
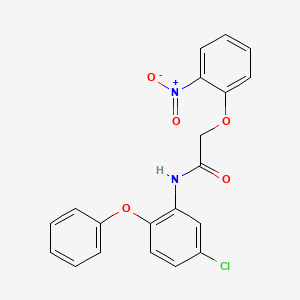
![4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5212509.png)
amine oxalate](/img/structure/B5212517.png)
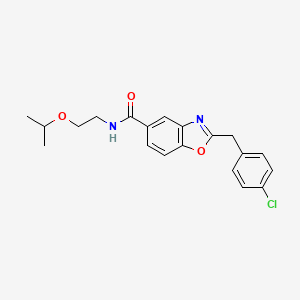
![4-butoxy-N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5212526.png)
![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5212539.png)

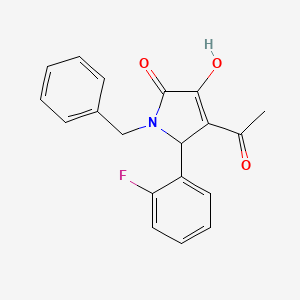
![2-(4-bromophenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5212566.png)

